molecular formula C14H15N7 B1218545 Diminazene CAS No. 536-71-0

Diminazene

Cat. No. B1218545
CAS RN: 536-71-0
M. Wt: 281.32 g/mol
InChI Key: XNYZHCFCZNMTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Diminazene and related compounds involves complex chemical reactions that have been the subject of significant research efforts. Although specific studies directly addressing Diminazene synthesis were not identified in the search, the general principles of chemical process synthesis are relevant. These principles involve selecting component parts and interconnecting them to create a chemical synthesis pathway, with the goal of developing efficient and practical methods for producing desired compounds. The synthesis process may involve multiple steps, including reaction path selection, separation systems, and purification stages, to obtain high-purity Diminazene (Nishida, Stephanopoulos, & Westerberg, 1981; Hendry, Rudd, & Seader, 1973).

Molecular Structure Analysis

Diminazene's molecular structure is characterized by the presence of an aromatic ring, which is a common feature in many organic compounds with significant biological activity. The molecular structure analysis of such compounds often focuses on understanding the relationship between the structure and its reactivity or biological activity. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling are typically employed to elucidate the structure. This foundational knowledge aids in the synthesis design and the prediction of chemical behavior and interactions (Maertens, L'homme, & Canesi, 2014).

Chemical Reactions and Properties

Diminazene participates in various chemical reactions, including those involving its aromatic ring and amine groups. These reactions can be manipulated to modify the compound's properties for specific applications. The reactivity of Diminazene can be explored through studies on chemical coupling reactions, where control over the reaction conditions allows for the selective formation of desired products. Such studies provide insights into the compound's chemical behavior and potential for synthesis of derivatives (Clair & de Oteyza, 2019).

Physical Properties Analysis

The physical properties of Diminazene, such as melting point, solubility, and stability, are crucial for its handling and application in various fields. These properties are determined by the compound's molecular structure and dictate the conditions under which Diminazene can be stored, processed, and applied. Understanding the physical properties is essential for designing synthesis processes and for the compound's practical use in industrial and research settings.

Chemical Properties Analysis

The chemical properties of Diminazene, including its reactivity with various functional groups, stability under different conditions, and interaction with biological molecules, are central to its utility in scientific research. Studies focusing on the synthesis of qualitative research, for example, can provide valuable insights into the methodologies used in chemical synthesis and the characterization of compounds like Diminazene. These insights are critical for advancing the field and developing new applications (Barnett-Page & Thomas, 2009).

Scientific Research Applications

1. Application in Cardiovascular and Pulmonary Medicine

  • Summary of Application: Diminazene aceturate (DIZE) is a putative angiotensin-converting enzyme 2 (ACE2) activator and angiotensin type 1 receptor antagonist (AT1R). It has protective cardiovascular and pulmonary effects and its ability to target ACE2 (the predominant receptor utilized by severe acute respiratory syndrome coronavirus 2 to enter host cells), makes it a promising treatment for coronavirus 2019 (COVID-19) .
  • Methods of Application: The activation of ACE2 by DIZE converts the toxic octapeptide angiotensin II (AngII) to the heptapeptides angiotensin 1–7 and alamandine, which promote vasodilation and maintains homeostatic balance .
  • Results or Outcomes: The study found that DIZE reduces Angiotensin II Constriction and interacts with the Spike Protein of Severe Acute Respiratory Syndrome Coronavirus 2 .

2. Application in Virology

  • Summary of Application: Diminazene is found to inhibit both TMPRSS2 and furin, the human host proteases of SARS-CoV-2 .
  • Methods of Application: Cell-based assays were established using Vero cells overexpressing TMPRSS2 and furin. A cell-based proteolytic assay for broad-spectrum protease inhibitors was also established using human prostate cancer cell line LNCaP .
  • Results or Outcomes: Diminazene, a veterinary medicinal agent and a known furin inhibitor was found to inhibit both TMPRSS2 and furin with IC 50 s of 1.35 and 13.2 μ M, respectively .

3. Application in Biochemistry

  • Summary of Application: Diminazene is known to interact with several biochemical targets, including HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 .

4. Application in Veterinary Medicine

  • Summary of Application: Diminazene is a veterinary medicinal agent . It is commonly used in the treatment of trypanosomiasis in animals, a disease caused by parasitic protozoans.

5. Application in Atherosclerosis and Hepatic Steatosis

  • Summary of Application: Diminazene aceturate (DIZE) has been found to stabilize atherosclerotic plaque and attenuate hepatic steatosis in apoE-Knockout mice by influencing macrophages polarization and taurine biosynthesis .
  • Methods of Application: The study was conducted on apoE-Knockout mice fed a high-fat diet (HFD). The influence of prolonged treatment with DIZE on the development of atherosclerotic lesions and hepatic steatosis was evaluated .
  • Results or Outcomes: DIZE was found to stabilize atherosclerotic lesions and attenuate hepatic steatosis in apoE-Knockout mice fed an HFD. Such effects were associated with decreased total macrophages content and increased α-smooth muscle actin levels in atherosclerotic plaques. Moreover, DIZE changed polarization of macrophages towards increased amount of anti-inflammatory M2 macrophages in the atherosclerotic lesions .

6. Application in Biochemical Interactions

  • Summary of Application: Diminazene is known to interact with several biochemical targets, including HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 .

Safety And Hazards

Acute side effects of Diminazene include vomiting, diarrhea, and hypotension (low blood pressure). Diminazen can harm the liver, kidneys and brain, which is potentially life-threatening . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While there is limited information on the future directions of Diminazene, it has been suggested that Diminazene may have potential applications in the treatment of diseases caused by excessive production of inflammatory cytokines .

properties

IUPAC Name

4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYZHCFCZNMTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043792
Record name Diminazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diminazene

CAS RN

536-71-0, 1443105-71-2
Record name Diminazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diminazene [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diminazene [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diminazene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03608
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diminazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diminazene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMINAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diminazene
Reactant of Route 2
Reactant of Route 2
Diminazene
Reactant of Route 3
Reactant of Route 3
Diminazene
Reactant of Route 4
Diminazene
Reactant of Route 5
Diminazene
Reactant of Route 6
Diminazene

Citations

For This Compound
9,090
Citations
AS Peregrine, M Mamman - Acta tropica, 1993 - Elsevier
… diminazene, resistance to diminazene in trypanosomes, and combination therapeutic regimens in which diminazene … diminazene, the pharmacokinetics of diminazene, data concerning …
Number of citations: 251 www.sciencedirect.com
T Qaradakhi, LK Gadanec… - Clinical and …, 2020 - Wiley Online Library
… Diminazene aceturate (DIZE) is a commonly used antiparasitic drug that prevents a protozoan, … DIZE is diminazene, which is a triazene only with each of the nitrogen terminals replaced …
Number of citations: 74 onlinelibrary.wiley.com
AS Kamel, NF Abdelkader, SS Abd El-Rahman… - Molecular …, 2018 - Springer
Overactivation of angiotensin-converting enzyme/angiotensin 2/angiotensin receptor-1 (ACE/Ang2/AT1) axis provokes amyloid-β-induced apoptosis and neurodegeneration in …
Number of citations: 84 link.springer.com
S Kuriakose, JE Uzonna - International immunopharmacology, 2014 - Elsevier
… It has been reported that the degree of uptake of diminazene by trypanosomes influences its … shown that diminazene influences several other physiological conditions. Diminazene has …
Number of citations: 60 www.sciencedirect.com
M Campbell, RJ Prankerd, AS Davie… - Journal of pharmacy …, 2004 - academic.oup.com
The trypanocide berenil was assessed for chemical stability over the pH range 1–8 at 37C and 0.2 m ionic strength. It was found to be sufficiently unstable under acid conditions that its …
Number of citations: 20 academic.oup.com
HP de Koning, LF Anderson, M Stewart… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… We describe here the mechanisms by which [ 3 H]diminazene is transported by … [ 3 H]diminazene transport almost exclusively and that this explains the observed diminazene resistance …
Number of citations: 123 journals.asm.org
Y Kholod, E Hoag, K Muratore… - Journal of Chemical …, 2018 - ACS Publications
… is diminazene (4,4′-(diazoamino)benzamidine,4,4′-(1-triazene-1,3-diyl)bis-benzenecarboximidamide). Diminazene has … Recently, it has also been suggested that diminazene may …
Number of citations: 20 pubs.acs.org
V Shenoy, A Gjymishka, YP Jarajapu, Y Qi… - American journal of …, 2013 - atsjournals.org
… We show that diminazene, an antitrypanosomal drug, attenuates hemodynamic changes, prevents … Furthermore, diminazene improves the functions of APCs obtained from experimental …
Number of citations: 166 www.atsjournals.org
YF Qi, J Zhang, CT Cole-Jeffrey, V Shenoy… - …, 2013 - Am Heart Assoc
Angiotensin-converting enzyme 2 (ACE2) plays a critical role against myocardial infarction (MI). We hypothesized that activation of intrinsic ACE2 would be protective against ischemia-…
Number of citations: 132 www.ahajournals.org
C Olbrich, A Gessner, W Schröder, O Kayser… - Journal of Controlled …, 2004 - Elsevier
… hydrophilic antitrypanosomal drug diminazene diaceturate to … was shown to decrease when diminazene is part of the … for hydrophilic drugs like diminazene diaceturate and that further …
Number of citations: 125 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.